molecular formula C19H23N3O3 B7146346 N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxamide

N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B7146346
M. Wt: 341.4 g/mol
InChI Key: UTVCKWJHVSIPCM-UHFFFAOYSA-N
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Description

N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrrolidine ring, a pyridine ring, and a phenolic group, making it a subject of interest for various chemical and biological studies.

Properties

IUPAC Name

N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-5-3-6-15(21-13)16-7-4-10-22(16)19(24)20-12-14-8-9-18(25-2)17(23)11-14/h3,5-6,8-9,11,16,23H,4,7,10,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVCKWJHVSIPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2CCCN2C(=O)NCC3=CC(=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine and phenolic groups through a series of substitution and coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions. These interactions can result in various pharmacological effects, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxamide shares structural similarities with other pyrrolidine and pyridine derivatives, such as:
    • N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)piperidine-1-carboxamide
    • N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)morpholine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable subject for ongoing research and development.

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